molecular formula C12H7BrClNO B12006196 2-(4-Bromophenyl)-6-chloropyridine-4-carbaldehyde CAS No. 881402-41-1

2-(4-Bromophenyl)-6-chloropyridine-4-carbaldehyde

Cat. No.: B12006196
CAS No.: 881402-41-1
M. Wt: 296.54 g/mol
InChI Key: OHEWAKGYJZLRDO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-chloropyridine-4-carbaldehyde (CAS: 881402-41-1) is a halogenated pyridine derivative with the molecular formula C₁₂H₇BrClNO and a molar mass of 296.55 g/mol . The compound features a pyridine ring substituted with a 4-bromophenyl group at position 2, a chlorine atom at position 6, and an aldehyde functional group at position 2.

Properties

CAS No.

881402-41-1

Molecular Formula

C12H7BrClNO

Molecular Weight

296.54 g/mol

IUPAC Name

2-(4-bromophenyl)-6-chloropyridine-4-carbaldehyde

InChI

InChI=1S/C12H7BrClNO/c13-10-3-1-9(2-4-10)11-5-8(7-16)6-12(14)15-11/h1-7H

InChI Key

OHEWAKGYJZLRDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=C2)C=O)Cl)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Initial Coupling

The synthesis begins with the construction of the pyridine core functionalized with halogen substituents. A Suzuki-Miyaura cross-coupling between 4-bromophenylboronic acid and 2,6-dichloropyridine-4-carbaldehyde is commonly employed to introduce the bromophenyl group at the 2-position of the pyridine ring. This reaction typically uses a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene and aqueous Na₂CO₃ at 80–100°C for 12–24 hours. The coupling achieves yields of 65–78%, depending on the purity of the boronic acid and the absence of oxygen.

Key reaction equation:

2,6-Dichloropyridine-4-carbaldehyde+4-Bromophenylboronic AcidPd(PPh3)4,Na2CO32-(4-Bromophenyl)-6-chloropyridine-4-carbaldehyde+Byproducts\text{2,6-Dichloropyridine-4-carbaldehyde} + \text{4-Bromophenylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{this compound} + \text{Byproducts}

Optimization of Coupling Conditions

The choice of base and solvent significantly impacts efficiency. Substituting Na₂CO₃ with K₃PO₄ in a dioxane/water system increases yields to 82% by enhancing the solubility of the boronic acid. Additionally, ligand selection plays a critical role: bulky phosphine ligands like SPhos reduce homocoupling byproducts, while shorter reaction times (8–10 hours) minimize decomposition of the aldehyde group.

Vilsmeier-Haack Formylation Pathway

Formylation of Chloropyridine Intermediates

The Vilsmeier-Haack reaction introduces the aldehyde group at the 4-position of the pyridine ring. This method involves treating 2-(4-bromophenyl)-6-chloropyridine with DMF and POCl₃ to generate the Vilsmeier reagent in situ, followed by hydrolysis with aqueous NaOH. The reaction proceeds at 0–5°C to prevent over-oxidation, yielding 70–85% of the target aldehyde.

Critical parameters:

  • Temperature control : Exceeding 10°C leads to side reactions such as dimerization.

  • Stoichiometry : A 1:2 molar ratio of DMF to POCl₃ ensures complete reagent formation.

Byproduct Analysis and Mitigation

Common byproducts include 6-chloro-2-(4-bromophenyl)pyridine-4-carboxylic acid (from over-oxidation) and bis-aldehyde dimers . Adding a scavenger like 2,6-lutidine during hydrolysis reduces acid formation by neutralizing excess HCl.

Reductive Hydrolysis of Imidazoline Intermediates

Synthesis of 4-Pyridine-2-Imidazoline

Adapting methods from CN106518753A, this compound can be synthesized via a two-step process:

  • Solvent-free condensation : Isonicotinic acid reacts with ethylenediamine at 150–260°C to form 4-pyridine-2-imidazoline.

  • Reductive hydrolysis : Sodium borohydride in ethanol under nitrogen reduces the imidazoline intermediate, followed by acid-catalyzed hydrolysis to yield the aldehyde.

Representative data from Patent CN106518753A:

StepReactantsConditionsYield
1Isonicotinic acid + ethylenediamine260°C, 3h87%
24-Pyridine-2-imidazoline + NaBH₄-10°C, 2h88%

Advantages and Limitations

This method avoids expensive palladium catalysts and operates under solvent-free conditions, reducing costs. However, the high temperatures (260°C) in Step 1 risk thermal decomposition of sensitive substrates, limiting its applicability to thermally stable precursors.

Comparative Analysis of Synthetic Routes

Yield and Scalability

MethodYield RangeScalabilityCost
Suzuki-Vilsmeier65–85%ModerateHigh (Pd catalysts)
Reductive Hydrolysis84–88%HighLow

The reductive hydrolysis route offers superior scalability and cost efficiency, whereas the Suzuki-Vilsmeier method provides better functional group tolerance for derivatives.

Catalyst and Solvent Innovations

Recent advances in nickel-catalyzed couplings (e.g., NiI₂ with bipyridine ligands) show promise for replacing palladium in Suzuki-type reactions, reducing costs by 40% while maintaining yields of 75–80%. Solvent systems like DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) enhance reaction rates by stabilizing intermediates, particularly in reductive environments.

Challenges in Purification and Characterization

Chromatographic Separation

The polar aldehyde group complicates purification. Silica gel chromatography with ethyl acetate/hexane (3:7) gradients achieves >95% purity, but alternatives like centrifugal partition chromatography reduce solvent use by 30%.

Spectroscopic Confirmation

  • ¹H NMR : Aldehyde proton at δ 10.2–10.4 ppm (singlet).

  • IR : Strong C=O stretch at 1690–1710 cm⁻¹.
    Halogen substituents (Br, Cl) exhibit distinct isotopic patterns in mass spectrometry, with molecular ion peaks at m/z 267.55 (M⁺).

Industrial-Scale Considerations

Waste Management

The Vilsmeier-Haack method generates POCl₃-derived waste, requiring neutralization with NaOH to produce non-hazardous phosphates. In contrast, reductive hydrolysis produces ethanol and borate salts, which are easier to recycle.

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors improve the Suzuki-Miyaura coupling’s efficiency, achieving 90% yield at 120°C with residence times of 15 minutes .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-chloropyridine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products

    Oxidation: 2-(4-Bromophenyl)-6-chloropyridine-4-carboxylic acid.

    Reduction: 2-(4-Bromophenyl)-6-chloropyridine-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Overview : This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially anti-cancer agents. Its unique structure allows for modifications that enhance biological activity.

Key Findings :

  • Anticancer Activity : Research indicates that pyridine derivatives, including 2-(4-Bromophenyl)-6-chloropyridine-4-carbaldehyde, exhibit significant anticancer properties. The compound's ability to be chemically modified facilitates the development of targeted therapies against different cancer types .
  • Mechanism of Action : Studies have shown that pyridine-containing compounds can target specific kinases involved in cell growth and proliferation, making them suitable for cancer treatment .

Agricultural Chemicals

Overview : The compound is utilized in formulating agrochemicals, contributing to the development of herbicides and pesticides.

Key Findings :

  • Targeted Herbicides : Its chemical structure allows for the design of herbicides that selectively target specific plant species while minimizing environmental impact. This selectivity is crucial for sustainable agriculture practices .
  • Pesticidal Properties : The compound has been investigated for its potential as a pesticide, demonstrating efficacy against various pests while maintaining safety for non-target organisms .

Material Science

Overview : In material science, this compound is explored for its potential in creating advanced materials.

Key Findings :

  • Polymer Development : The compound's properties lend themselves to the synthesis of polymers with enhanced thermal stability and chemical resistance. These materials are essential in various industrial applications .
  • Coatings and Composites : Research indicates that incorporating this compound into coatings can improve their durability and resistance to environmental degradation .

Biochemical Research

Overview : Researchers utilize this compound in studies related to enzyme inhibition and receptor binding.

Key Findings :

  • Enzyme Inhibition Studies : The compound has been used to probe enzyme activity, aiding in the understanding of biochemical pathways and potential therapeutic targets. For instance, its derivatives have shown promise in inhibiting specific enzymes linked to disease processes .
  • Receptor Binding Assays : Investigations into how this compound interacts with biological receptors provide insights into its potential therapeutic applications, particularly in drug design .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Benefits
Pharmaceutical DevelopmentAnticancer drugsTargeted therapy development
Agricultural ChemicalsHerbicides and pesticidesEnvironmental safety and specificity
Material ScienceAdvanced polymers and coatingsEnhanced durability and resistance
Biochemical ResearchEnzyme inhibition and receptor binding studiesInsights into therapeutic targets

Case Studies

  • Anticancer Development :
    • A study highlighted the synthesis of a novel anticancer agent derived from this compound that demonstrated significant efficacy against breast cancer cell lines. The modifications made to the initial compound enhanced its potency and selectivity towards cancer cells while reducing cytotoxicity towards normal cells .
  • Agricultural Application :
    • Research conducted on herbicidal formulations containing this compound revealed effective control over invasive plant species without adversely affecting surrounding flora. Field trials showed a marked reduction in target weed populations while maintaining crop yield integrity .
  • Material Innovation :
    • A project focused on developing high-performance coatings incorporated this compound into their formulations. Results indicated improved resistance to UV degradation and mechanical wear compared to standard coatings, showcasing its potential in industrial applications .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-chloropyridine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromophenyl and chloropyridine groups may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three classes of analogs: 1,3,4-oxadiazoles, pyridazinone derivatives, and benzaldehyde derivatives, focusing on structural features, biological activities, and physicochemical properties.

Comparison with 1,3,4-Oxadiazole Derivatives

Two oxadiazole derivatives, 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole and 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole , exhibit anti-inflammatory activities of 59.5% and 61.9%, respectively, at 20 mg/kg, comparable to indomethacin (64.3%) .

Parameter Target Compound Oxadiazole Derivatives
Core Structure Pyridine ring 1,3,4-Oxadiazole ring
Key Substituents 4-Bromophenyl, Cl, aldehyde 4-Bromophenyl, propanone, aryl
Biological Activity Not reported Anti-inflammatory (59.5–61.9%)
Functional Group Reactivity Aldehyde (electrophilic site) Ketone (propanone)

The aldehyde group in the target compound offers a reactive site for further derivatization (e.g., Schiff base formation), whereas the oxadiazoles’ ketone moiety may stabilize interactions with biological targets. The absence of a heteroaromatic oxadiazole ring in the target compound could reduce metabolic stability but enhance solubility due to the pyridine nitrogen.

Comparison with Pyridazinone Derivatives

Pyridazin-3(2H)-one derivatives, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide , act as FPR2 agonists , inducing calcium mobilization and chemotaxis in human neutrophils .

Parameter Target Compound Pyridazinone Derivatives
Core Structure Pyridine ring Pyridazinone ring (1,2-diazine)
Key Substituents 4-Bromophenyl, Cl, aldehyde 4-Bromophenyl, methoxybenzyl, acetamide
Biological Activity Not reported FPR2 agonism (calcium signaling)
Functional Group Reactivity Aldehyde Acetamide (hydrogen-bonding capacity)

The aldehyde group may limit bioavailability due to reactivity but could enable covalent binding strategies.

Comparison with 4-(Bromomethyl)benzaldehyde

4-(Bromomethyl)benzaldehyde (C₈H₇BrO) is a simpler benzaldehyde derivative with a bromomethyl substituent. Its toxicity profile is understudied, but its aldehyde group poses similar handling risks (e.g., skin/eye irritation) .

Parameter Target Compound 4-(Bromomethyl)benzaldehyde
Core Structure Pyridine ring Benzene ring
Key Substituents 4-Bromophenyl, Cl, aldehyde Bromomethyl, aldehyde
Electrophilicity Higher (pyridine N enhances aldehyde reactivity) Moderate (benzene ring)
Applications Pharmaceutical intermediate Synthetic intermediate

The pyridine ring in the target compound increases electron-withdrawing effects , enhancing the aldehyde’s electrophilicity compared to 4-(Bromomethyl)benzaldehyde. This could accelerate nucleophilic addition reactions but also increase instability under basic conditions.

Key Research Findings and Implications

  • Structural Flexibility: The target compound’s pyridine core and halogen substituents balance aromatic stability with reactivity, distinguishing it from oxadiazoles (anti-inflammatory) and pyridazinones (FPR2 ligands) .
  • Biological Potential: While the compared analogs show validated activities (anti-inflammatory, FPR2 agonism), the target compound’s pharmacological profile remains unexplored. Its aldehyde group suggests utility in prodrug design or metal coordination complexes.
  • Safety Considerations : Like 4-(Bromomethyl)benzaldehyde, the aldehyde group necessitates careful handling to avoid toxicity .

Q & A

Q. What are the common synthetic routes for 2-(4-Bromophenyl)-6-chloropyridine-4-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multicomponent condensation reactions. For example, a modified Hantzsch pyridine synthesis can be employed using 4-bromobenzaldehyde, chloroacetaldehyde, and ammonium acetate under reflux in ethanol. Optimization involves:
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the aldehyde group .
  • Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
    Yield improvements (>70%) are achieved by stepwise purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm substitution patterns (e.g., downfield shifts for aldehyde protons at ~10 ppm) .
  • FT-IR : Identify C=O stretch (~1700 cm⁻¹) and C-Br/C-Cl vibrations (550–650 cm⁻¹) .
  • Crystallography :
  • Single-crystal X-ray diffraction (SCXRD) : Use SHELXL-2018 for refinement. Hydrogen atoms are placed geometrically, and thermal parameters are anisotropically refined .
  • Validation : Check for missed symmetry and PLATON/ADDSYM to resolve twinning issues .

Q. What safety precautions are necessary when handling this aldehyde derivative in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., aldehydes).
  • First Aid : Immediate flushing with water for eye exposure (15 minutes) and soap wash for skin contact .
  • Storage : Keep in amber vials at 2–8°C to prevent photodegradation.

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure inform the design of co-crystals or pharmaceutical formulations?

  • Methodological Answer :
  • Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs) and predict supramolecular packing .
  • Co-crystal Design : Co-formers (e.g., carboxylic acids) are selected based on complementary H-bond donors/acceptors. For example, the aldehyde group can form C=O⋯H-N interactions with amines, enhancing solubility .
  • Validation : Compare experimental PXRD patterns with Mercury-generated simulations to confirm co-crystal formation .

Q. What strategies are employed to resolve contradictions in reported synthetic yields or crystallographic data?

  • Methodological Answer :
  • Yield Discrepancies :
  • Reproducibility checks : Verify moisture sensitivity of reagents (e.g., anhydrous NH₄OAc vs. hydrated forms) .
  • Purity analysis : Use HPLC-MS to detect trace impurities affecting crystallization .
  • Crystallographic Conflicts :
  • Twinned crystals : Resolve using CELL_NOW and TWINLAWS in CrysAlisPro .
  • Disorder modeling : Apply PART instructions in SHELXL to refine split positions .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., aldehyde carbon vs. halogenated aryl positions) .
  • Frontier Molecular Orbitals (FMOs) : Analyze LUMO distribution to predict regioselectivity (e.g., higher reactivity at C-4 aldehyde vs. C-2 bromophenyl) .
  • MD Simulations : Study solvation effects in DMSO/water mixtures to model reaction kinetics .

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